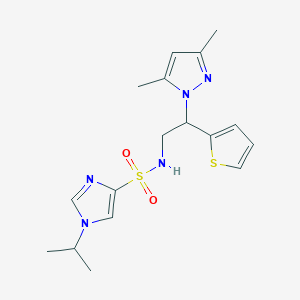

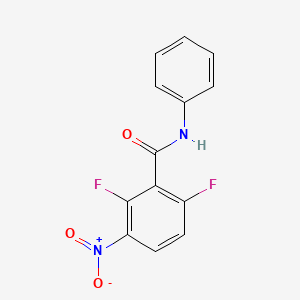

2,6-difluoro-3-nitro-N-phenylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Structural Properties

2,6-difluoro-3-nitro-N-phenylbenzamide and its derivatives have been a subject of interest in the field of chemical synthesis and structural analysis. Researchers have synthesized various compounds related to 2,6-difluoro-3-nitro-N-phenylbenzamide, exploring their crystal structures and packing. For instance, compounds synthesized from diflunisal, a registered anti-inflammatory drug, via amidation of carboxlic acid and esterification of phenolic hydroxy group, were analyzed through single-crystal X-ray diffraction, revealing that their packing is stabilized by intermolecular hydrogen bonds (Zhong et al., 2010). This emphasizes the significance of intermolecular interactions in the stabilization of the crystal structure of these compounds.

Applications in Pesticide Industries

One significant application of 2,6-difluoro-3-nitro-N-phenylbenzamide derivatives is in the pesticide industry. Specifically, 2,6-difluorobenzamide, a closely related compound, is noted as an important intermediate in this industry. A study demonstrated the efficient production of 2,6-difluorobenzamide using a recombinant Escherichia coli expressing the Aurantimonas manganoxydans nitrile hydratase. This biocatalytic process optimized key parameters like temperature, pH, substrate loading, and feeding mode, achieving significant production levels without the formation of any by-products (Yang et al., 2018). This study highlights the biotechnological potential and environmental friendliness of producing important chemical intermediates like 2,6-difluorobenzamide.

Insights into Molecular Aggregation

Understanding the role of fluorine in molecular aggregation and complex interactions has been another focus area. A study involving a series of N-(difluorophenyl)benzamides demonstrated that these molecules aggregate via various intermolecular interactions, such as N–H⋯OC and C–H⋯O/F/π interactions, often involving F⋯F contacts. This work contributed to the understanding of the influence of fluorine substitution patterns on molecular aggregation, providing insights into the molecular behavior of difluorobenzene-related compounds (Mocilac et al., 2016).

Corrosion Inhibition Studies

Interestingly, derivatives of N-Phenyl-benzamide, which are structurally related to 2,6-difluoro-3-nitro-N-phenylbenzamide, have been investigated for their role in corrosion inhibition. A study explored the effect of substituents on the inhibition behavior of these compounds for mild steel in an acidic environment. The research combined computational and experimental approaches, indicating that certain substituents enhance the inhibition efficiency by adsorbing on the metal surface and increasing the energy barrier for corrosive dissolution. This illustrates the potential industrial applications of these compounds in protecting materials from corrosion (Mishra et al., 2018).

Propriétés

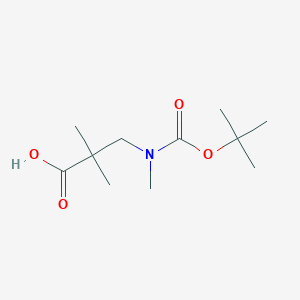

IUPAC Name |

2,6-difluoro-3-nitro-N-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2N2O3/c14-9-6-7-10(17(19)20)12(15)11(9)13(18)16-8-4-2-1-3-5-8/h1-7H,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSAGKAYKWQRWPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[1-(4-fluorobenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2524080.png)

![1-[(4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2524087.png)

![N-[(2-chloropyridin-3-yl)carbamothioyl]-2-methoxybenzamide](/img/structure/B2524088.png)

![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2524092.png)

![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B2524102.png)